Tetrahydro-4H-pyran-4-one

Description

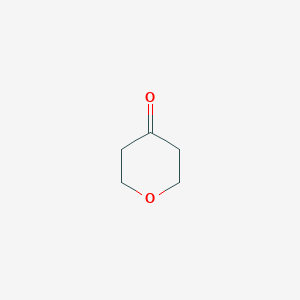

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJRYTGVHCAYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184048 | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29943-42-8 | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-4H-pyran-4-one: Properties, Structure, and Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrahydro-4H-pyran-4-one, a pivotal heterocyclic ketone. It details the compound's fundamental physicochemical properties, molecular structure, and its significant role as a versatile building block in organic and medicinal chemistry. The information is intended to support research and development activities, particularly in the realm of drug discovery and materials science.

Core Properties and Identification

This compound, also known as 4-oxotetrahydropyran, is a colorless to light yellow liquid with a mild, pleasant odor.[1][2] It is a cyclic organic compound featuring a six-membered saturated pyran ring with a carbonyl group at the 4-position.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate. While soluble in many organic solvents like ethanol (B145695) and ether, it has limited solubility in water.[1][3]

Physicochemical Data

The quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 29943-42-8 | [4] |

| Molecular Formula | C₅H₈O₂ | [4] |

| Molecular Weight | 100.12 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.084 g/mL at 25 °C | [2][4] |

| Boiling Point | 166-166.5 °C | [2][4] |

| Refractive Index | n20/D 1.452 | [2][4] |

| Flash Point | 55 °C (131 °F) - closed cup | [4] |

| InChI Key | JMJRYTGVHCAYCT-UHFFFAOYSA-N | [4] |

| SMILES | O=C1CCOCC1 | [4] |

Molecular Structure and Conformation

This compound is a heterocyclic ketone characterized by a six-membered ring containing one oxygen atom and a carbonyl functional group.[6] The oxygen atom within the tetrahydropyran (B127337) system significantly influences the molecule's reactivity.[7] Quantum-chemical calculations on derivatives suggest that the pyranone ring predominantly adopts a stable "chair" conformation.[8]

Caption: 2D representation of this compound's molecular structure.

Synthesis and Experimental Protocols

This compound is a valuable synthetic building block, but its preparation can be challenging due to its high water solubility, which complicates extraction.[7] Several synthetic routes have been developed, with many scalable processes avoiding tedious work-ups.[7][9]

Example Synthesis Protocol: Two-Stage Process from 3-Chloropropionyl Chloride

One established method involves a two-stage process starting from 3-chloropropionyl chloride and ethylene (B1197577), which has been successfully scaled for industrial production.[7][10][11]

Stage 1: Synthesis of 1,5-dichloro-3-pentanone

-

Reaction Setup: Add 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum trichloride) to a suitable reaction vessel equipped for gas introduction and temperature control.[10]

-

Ethylene Introduction: While stirring vigorously, introduce ethylene gas into the mixture. The reaction is exothermic and the temperature should be strictly controlled, typically below 10 °C.[10]

-

Work-up: Once the reaction is complete, the mixture is carefully quenched by adding it to cold water and hydrochloric acid.[10]

-

Extraction: The resulting 1,5-dichloro-3-pentanone intermediate is separated from the aqueous layer.[10]

Stage 2: Cyclization to this compound

-

Reaction Setup: Charge a reactor with water, a buffer system (e.g., phosphoric acid and sodium dihydrogen phosphate), and the 1,5-dichloro-3-pentanone intermediate from Stage 1.[7][10]

-

Cyclization: Heat the mixture under reflux. The basic conditions facilitate an intramolecular cyclization to form the tetrahydropyranone ring.[7]

-

Isolation and Purification: After the reaction is complete, the crude product is obtained. Due to its solubility in water, extensive extraction with a suitable organic solvent (e.g., CH₂Cl₂) is often required.[7]

-

Final Purification: The final product is purified by vacuum distillation to yield high-purity this compound.[10]

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical properties of this compound make it a cornerstone in the synthesis of more complex molecules.[1][2] Its ketone group is reactive towards nucleophiles, and the overall structure participates in various cycloaddition and condensation reactions.[1][2][3]

Key Applications:

-

Pharmaceutical Intermediate: It is a key building block for pharmaceutically relevant compounds.[7] It is frequently used in the synthesis of azaspiro[2.5]octane carboxamide scaffolds, which are potent and selective histamine-3 receptor (H3R) antagonists being investigated for cognitive disorders.[6]

-

Antiviral Research: The this compound moiety is found in natural products that have demonstrated anti-influenza virus activity, highlighting its potential as a scaffold for developing new antiviral drugs.[3]

-

Protecting Groups: It is used to prepare the 4-methoxytetrahydropyran-4-yl protecting group, a useful tool in multi-step organic synthesis.[12]

-

General Organic Synthesis: It is employed in Wittig reactions for synthesizing penicillins and is used as a component in the synthesis of a ring of vitamin D3.[2]

Caption: Logical pathway from building block to biological target modulation.

Spectroscopic Characterization

The structure of this compound is confirmed using standard analytical techniques. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are readily available in various chemical databases.[5][13][14] This information is critical for reaction monitoring and quality control during synthesis.

References

- 1. CAS 29943-42-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 29943-42-8 [chemicalbook.com]

- 3. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 4. This compound 99 29943-42-8 [sigmaaldrich.com]

- 5. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. A convenient preparation of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. scbt.com [scbt.com]

- 13. This compound(29943-42-8) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Tetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one, a heterocyclic ketone, has emerged as a pivotal structural motif in organic synthesis and medicinal chemistry. Its constrained six-membered ring, featuring an ether linkage and a carbonyl group, provides a unique conformational and electronic landscape, making it a valuable building block for the synthesis of a diverse array of complex molecules, including natural products and pharmacologically active compounds. This technical guide delves into the historical context of the discovery of this compound, tracing its origins through the development of synthetic methodologies for cyclic ketones. It further provides a detailed examination of key experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates the logical flow of its preparation through schematic diagrams.

Historical Perspective: The Dawn of Cyclic Ketone Synthesis

The precise moment of the first synthesis of this compound is not explicitly documented in a singular landmark publication. Instead, its discovery is intrinsically linked to the broader historical development of synthetic methods for cyclic ketones in the late 19th and early 20th centuries. The pioneering work on intramolecular condensation reactions by chemists of that era laid the fundamental groundwork for the eventual synthesis of this and other heterocyclic ketones.

A pivotal development in this context was the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894.[1][2][3] This intramolecular reaction of diesters in the presence of a base to form β-keto esters proved to be a powerful tool for the formation of five- and six-membered rings.[1][3][4] The underlying mechanism involves the deprotonation of an α-carbon to a an ester, followed by an intramolecular nucleophilic attack on the second ester group, leading to a cyclic β-keto ester.[1][3] Subsequent hydrolysis and decarboxylation of this intermediate would then yield the corresponding cyclic ketone.

While Dieckmann's initial work focused on carbocyclic systems, the principles of this reaction were readily applicable to the synthesis of heterocyclic ketones. It is highly probable that the first synthesis of this compound was achieved through a Dieckmann-type cyclization of a diester precursor containing an oxygen atom within the carbon chain, such as a derivative of 3,3'-oxydipropionic acid.

Further historical context is provided by the extensive research into the synthesis of γ-pyrones and their derivatives.[5] These unsaturated heterocyclic compounds share a common pyranone core with this compound, and the methods developed for their synthesis, often involving cyclization and condensation reactions, contributed to the growing body of knowledge in pyran chemistry.

Key Synthetic Methodologies

The synthesis of this compound has evolved from these early conceptual frameworks to more refined and efficient modern methods. Below are detailed experimental protocols for some of the key historical and contemporary synthetic routes.

Dieckmann Condensation Approach (Conceptual)

Experimental Protocol:

-

Esterification: Diethyl 3,3'-oxydipropionate is prepared by the esterification of 3,3'-oxydipropionic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Cyclization: The purified diethyl 3,3'-oxydipropionate is dissolved in an anhydrous, non-polar solvent such as toluene. A strong base, typically sodium ethoxide, is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux to drive the intramolecular condensation.

-

Hydrolysis and Decarboxylation: After cooling, the reaction is quenched with a dilute acid. The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by heating to induce decarboxylation, yielding this compound.

-

Purification: The crude product is purified by vacuum distillation.

Logical Flow of the Dieckmann Condensation Approach:

Synthesis from 1,5-Dichloropentan-3-one (B1296641)

A more direct and documented industrial method involves the cyclization of a halogenated pentanone derivative.

Experimental Protocol: [6]

-

Preparation of 1,5-Dichloropentan-3-one: 3-Chloropropionyl chloride and aluminum trichloride (B1173362) are charged into a reactor. Ethylene gas is then introduced while maintaining the temperature below 10 °C. The resulting reaction mixture is then added to a mixture of water and hydrochloric acid at 0 °C. After stirring and phase separation, the organic layer containing 1,5-dichloropentan-3-one is isolated.

-

Cyclization and Hydrolysis: The 1,5-dichloropentan-3-one is added to a mixture of water, phosphoric acid, and sodium dihydrogen phosphate. The mixture is heated under reflux.

-

Extraction and Purification: After the reaction is complete, the mixture is cooled and extracted with a suitable organic solvent. The crude product is then purified by vacuum distillation to yield this compound.

Reaction Pathway for the Synthesis from 1,5-Dichloropentan-3-one:

Synthesis from Bis(2-chloroethyl) ether

A modern and high-yield synthesis has been developed utilizing bis(2-chloroethyl) ether as a starting material.[7]

Experimental Protocol: [7]

-

Reaction Setup: Bis(2-chloroethyl) ether is dissolved in ethanol. A composite oxide catalyst (Zr-Ce-Ti-Al) and cesium iodide are added to the solution.

-

Carbonylation and Cyclization: The mixture is heated to 90 °C, and water is added. Carbon dioxide is then introduced under stirring at a pressure of 1.1 MPa.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration. Ethanol and water are removed under reduced pressure. The resulting crude product is recrystallized from an ethyl acetate/petroleum ether system to afford this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic methods.

Table 1: Reaction Conditions and Yields

| Synthesis Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| From 1,5-Dichloropentan-3-one | 3-Chloropropionyl chloride, Ethylene | AlCl₃ | Dichloromethane (for step 1) | <10 (step 1), Reflux (step 2) | N/A | High (Industrial Process) | High | [6] |

| From Bis(2-chloroethyl) ether | Bis(2-chloroethyl) ether, CO₂, H₂O | Zr-Ce-Ti-Al composite oxide, CsI | Ethanol | 90 | 1.1 | 95.9 | 99.7 | [7] |

Conclusion

The discovery and synthesis of this compound are deeply rooted in the historical advancements of organic chemistry, particularly the development of intramolecular condensation reactions for the formation of cyclic ketones. While the exact first synthesis remains to be definitively pinpointed to a single publication, the principles laid out by chemists like Walter Dieckmann provided the intellectual framework for its creation. Today, modern synthetic methods offer efficient and high-yield routes to this valuable heterocyclic building block. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of organic synthesis and drug development, enabling the continued exploration of the rich chemistry and potential applications of this versatile scaffold.

References

- 1. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemistry of Tetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one (THP-4-one), also known as 4-oxotetrahydropyran, is a heterocyclic organic compound that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its unique structural features, including a reactive ketone within a tetrahydropyran (B127337) ring, make it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery and development.[2][3] The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds and natural products, rendering THP-4-one a valuable precursor in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemistry of this compound, encompassing its synthesis, physical and chemical properties, key reactions, and applications in medicinal chemistry.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature with a fruity odor. It is soluble in many organic solvents but has limited solubility in water.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H8O2 | [4] |

| Molecular Weight | 100.12 g/mol | [4] |

| CAS Number | 29943-42-8 | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 166-166.5 °C | [4] |

| Density | 1.084 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.452 | [4] |

| Flash Point | 55 °C (closed cup) | [4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [2] |

| Stability | Stable under normal conditions; may degrade upon exposure to heat, light, or oxidizing agents. | [2] |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1] |

| IR Spectroscopy | Data available from various sources. | [4] |

| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides reference spectra. The top peak is observed at m/z 100. | [4][5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with scalability and efficiency being key considerations for industrial applications.

Synthesis from 3-Chloropropionyl Chloride and Ethylene (B1197577)

One common industrial method involves the reaction of 3-chloropropionyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 1,5-dichloro-3-pentanone. Subsequent cyclization under basic conditions yields this compound.[6]

References

- 1. This compound(29943-42-8) 1H NMR [m.chemicalbook.com]

- 2. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 6. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of Tetrahydro-4H-pyran-4-one and its derivatives. The document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure serves as a versatile scaffold for the synthesis of compounds with cytotoxic effects against a range of cancer cell lines.

Quantitative Anticancer Data

The cytotoxic activity of various pyran derivatives has been evaluated using the MTT assay, with IC50 values indicating their potency. A summary of representative data is presented in Table 1.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyran Derivatives | HCT-116 (Colon) | 75.1 - 85.88 | [1][2] |

| A549 (Lung) | Moderate Activity | [3] | |

| DU145 (Prostate) | Moderate Activity | [3] | |

| HeLa (Cervical) | Moderate Activity | [3] | |

| MCF7 (Breast) | Moderate Activity | [3] | |

| 3-Chloro-tetrahydro-pyran-4-one Derivatives | Various | Promising Potential | [4] |

| Pyran-functionalized Uracil Derivatives | HepG2 (Liver) | Significant Inhibition | [5] |

| SKOV3 (Ovarian) | Significant Inhibition | [5] | |

| Nitrogen-based Heterocycle Substituted Fused Pyran Derivatives | MCF7 (Breast) | 12.46 ± 2.72 | [6] |

| A549 (Lung) | 0.23 ± 0.12 | [6] | |

| HCT116 (Colon) | 7.58 ± 1.01 | [6] | |

| Benzopyran-4-one-isoxazole Hybrids | MDA-MB-231 (Breast) | 5.2 - 22.2 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[4][8]

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^6 cells/mL in a final volume of 200 µL of complete culture medium per well.[8]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 200 µL of the compound solutions at various concentrations (e.g., 25, 50, 100, 200 µg/mL) to the wells.[8] Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a further 24 to 48 hours.

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of pyran derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, apoptosis, and metastasis.[9]

Apoptosis Induction: Many anticancer compounds, including pyran derivatives, exert their effects by inducing programmed cell death, or apoptosis.[4] The intrinsic apoptosis pathway is a common target.

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.[4]

MAPK/ERK and NF-κB Pathways: Natural compounds, including those with pyran scaffolds, can interfere with the MAPK/ERK and NF-κB signaling pathways, which are crucial for cancer cell growth, invasion, and survival.[9]

Antimicrobial Activity

This compound and its derivatives have shown promising activity against a variety of microbial pathogens.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 4H-Pyran Derivatives | Staphylococcus aureus | 0.0195 (mg/mL) | [3] |

| Streptococcus mutans | 0.625 (mg/mL) | [3] | |

| Aspergillus niger | 0.0195 (mg/mL) | [3] | |

| Mycobacterium tuberculosis | 3.25 | [3] | |

| Ta-MOF Nanoparticles with 1,4-Dihydropyran | Various Bacteria and Fungi | 16 - 256 | [11] |

| 4H-Pyran and Schiff Base Fused 4H-Pyran Derivatives | Mycobacterium bovis (BCG) | Good Activity | [12] |

| Spiro-4H-pyran Derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogenes | 16 - >512 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[13][14][15]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[15]

-

Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the culture broth in the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls:

-

Growth Control: Wells containing only broth and the microbial inoculum.

-

Sterility Control: Wells containing only broth.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the microbial inoculum.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[15]

Caption: A workflow diagram for the broth microdilution method.

Anti-inflammatory Activity

Certain derivatives of Tetrahydro-4H-pyran have been investigated for their ability to modulate inflammatory responses.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Type | Assay | Effect | Reference |

| Hybrid NSAID Tetrahydropyran (B127337) Derivative | Leukocyte migration | Inhibition | [16] |

| TNF-α, IL-1β (pro-inflammatory) | Decrease | [16] | |

| IL-10 (anti-inflammatory) | Increase | [16] | |

| TNF-α, IL-6, Nitric Oxide (in RAW 264.7 cells) | Reduction | [16] | |

| COX activity | Inhibition | [16] | |

| Pyran-based derivatives | Nitric Oxide (NO) production in LPS-stimulated RAW264.7 cells | Suppression | [17] |

| Pyridazinone derivatives | TNF-α, IL-6, IL-8 production in macrophages | Reduction | [18] |

| Pyranopyrimidine analogs | In vitro anti-inflammatory activity | Evaluated | [19] |

Experimental Protocol: Measurement of Inflammatory Mediators

This protocol describes the measurement of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.[17][20]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Test pyran derivatives

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

MTT reagent for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Pre-treat the cells with various concentrations of the pyran derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 20-22 hours to induce an inflammatory response.[17]

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay:

-

Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatant using specific ELISA kits according to the manufacturer's protocols.

-

-

Cell Viability Assay:

-

Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Caption: A workflow for evaluating the in vitro anti-inflammatory activity.

Other Potential Biological Activities

In addition to the activities detailed above, the this compound scaffold has been associated with other potential therapeutic applications, including:

Further research is warranted to fully explore the potential of this versatile chemical scaffold in these and other therapeutic areas.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 7. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 11. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 12. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The tetrahydro-4H-pyran-4-one scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1][2] Its inherent structural features, including a non-planar ring system that can increase the three-dimensionality of drug candidates and a strategically placed ketone for synthetic elaboration, make it a privileged scaffold in drug discovery.[3][4] This technical guide provides an in-depth analysis of the synthesis, applications, and biological evaluation of derivatives based on this crucial heterocyclic ketone, with a focus on its application in oncology and neuroscience.

Synthetic Strategies and Chemical Properties

This compound is a colorless liquid that is soluble in many organic solvents.[1] Its reactivity, particularly the susceptibility of the ketone to nucleophilic attack and the ability to functionalize the pyran ring, allows for extensive synthetic diversification.[1]

One of the most powerful applications of this scaffold is in multi-component reactions to generate complex molecular architectures, such as spirocyclic compounds. Spiro-4H-pyran derivatives, which exhibit a wide range of pharmacological activities including antimicrobial and anticancer effects, can be synthesized through efficient one-pot procedures.[5][6][7]

General Synthesis of Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] Derivatives

A representative synthetic approach involves a one-pot, four-component reaction of cyanoacetohydrazide, ninhydrin (B49086), malononitrile (B47326), and a cyclic C-H acid in ethanol (B145695). This catalyst-free method provides a straightforward route to a library of novel spiropyran derivatives.[5][6]

Applications in Drug Discovery

The this compound motif is integral to the development of therapeutics for a range of diseases, from neurological disorders to cancer.

Histamine (B1213489) H3 Receptor Antagonists

In the central nervous system, the histamine H3 receptor is a key target for treating cognitive and sleep-wake disorders. The tetrahydropyran (B127337) ring is a common feature in many potent and selective H3 receptor antagonists. The scaffold serves as a precursor for the synthesis of spirocyclic piperidine (B6355638) derivatives that have shown high affinity for this receptor.

Anticancer Agents

A significant area of application for this compound derivatives is in oncology.[3][4] Spiro-derivatives, in particular, have demonstrated promising cytotoxic and pro-apoptotic effects against various cancer cell lines.[5][6]

A study on a series of novel spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives revealed significant anticancer activity.[5] One of the most potent compounds from this series, compound 5a , displayed impressive cytotoxicity against non-small-cell lung cancer (A549), melanoma (A375), and prostate cancer (LNCaP) cell lines.[5][6]

Further investigation into the mechanism of action of compound 5a revealed that it induces apoptosis in A549 cells through the mitochondrial pathway. This is achieved by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[5][6]

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

Derivatives of pyran-4-one have also been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway.[8][9] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents. Structure-activity relationship (SAR) studies have shown that 2,6-disubstituted pyran-4-ones can exhibit high potency and selectivity for DNA-PK over other related kinases.[8]

Quantitative Analysis of Biological Activity

The cytotoxic effects of novel spiro-4H-pyran derivatives have been quantified using the MTT assay. The IC50 values (the concentration required to inhibit 50% of cell growth) for a selection of these compounds against various cancer cell lines and a normal human cell line are summarized below.

| Compound | Cyclic C-H Acid Moiety | A549 (Lung) | MCF-7 (Breast) | A375 (Melanoma) | LNCaP (Prostate) | HDF (Normal) |

| 5a | 1,3-Indandione | 1.8 ± 0.1 µM | 10.5 ± 0.8 µM | 3.7 ± 0.2 µM | 4.8 ± 0.3 µM | > 50 µM |

| 5b | 5,5-Dimethyl-1,3-cyclohexanedione | 8.9 ± 0.5 µM | 15.3 ± 1.1 µM | 12.1 ± 0.9 µM | 10.2 ± 0.7 µM | > 50 µM |

| 5f | 1,3-Cyclohexanedione | 11.2 ± 0.9 µM | 21.4 ± 1.5 µM | 18.5 ± 1.3 µM | 15.6 ± 1.1 µM | > 50 µM |

| 5g | Barbituric acid | 25.6 ± 1.8 µM | > 50 µM | 30.1 ± 2.2 µM | 28.4 ± 2.0 µM | > 50 µM |

| 5i | N,N-Dimethylbarbituric acid | 15.8 ± 1.2 µM | 28.7 ± 2.1 µM | 22.4 ± 1.7 µM | 19.3 ± 1.4 µM | > 50 µM |

| Etoposide | (Positive Control) | 2.5 ± 0.2 µM | 3.1 ± 0.2 µM | 2.8 ± 0.2 µM | 3.5 ± 0.3 µM | 15.2 ± 1.1 µM |

| Data synthesized from Al-Ostoot et al., RSC Advances.[6] |

Experimental Protocols

General Procedure for the Synthesis of Spiro-4H-pyran Derivatives (5a-j)

To a solution of cyanoacetohydrazide (1 mmol) in ethanol (15 mL), ninhydrin (1 mmol), malononitrile (1 mmol), and the respective cyclic C-H acid (1 mmol) were added. The reaction mixture was refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature. The resulting solid precipitate was collected by filtration, washed with cold ethanol, and then recrystallized from an ethanol/DMF mixture to yield the pure product.[5]

Protocol for In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cells (A549, MCF-7, A375, PC3, LNCaP) and normal HDF cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The synthesized compounds were dissolved in DMSO to create stock solutions. The cells were then treated with various concentrations of the compounds (ranging from 0.1 to 100 µM) for 48 hours. Etoposide was used as a positive control.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.[5]

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse and complex molecular libraries, leading to the discovery of novel therapeutic agents. The demonstrated success in developing potent anticancer agents and CNS-active compounds underscores the enduring importance of this heterocyclic core in the future of drug discovery and development. Further exploration of this scaffold, particularly in the context of creating novel three-dimensional structures, is a promising avenue for identifying next-generation therapeutics.

References

- 1. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound 99 29943-42-8 [sigmaaldrich.com]

- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

Spectroscopic Profile of Tetrahydro-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of Tetrahydro-4H-pyran-4-one, a key heterocyclic compound relevant in organic synthesis and medicinal chemistry. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this compound.

Introduction

This compound (also known as 4-oxotetrahydropyran) is a cyclic ketone with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2][3] Its structure is a six-membered ring containing an oxygen atom and a carbonyl group. This structural motif is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Accurate spectroscopic characterization is therefore crucial for confirming its identity, purity, and for use in further chemical transformations.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of methylene (B1212753) protons in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.8 | Triplet (t) | 4H | -CH₂-O- |

| 2 | ~2.5 | Triplet (t) | 4H | -CH₂-C=O |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~207 | C=O (Ketone) |

| 2 | ~67 | -CH₂-O- |

| 3 | ~41 | -CH₂-C=O |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (Ketone) |

| ~1100 | Strong | C-O-C stretch (Ether) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

Note: Peak positions can have slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular ion peak is expected at an m/z of 100.[2][4]

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - CHO]⁺ |

| 55 | High | [C₃H₃O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in a clean, dry vial.[5] Common NMR solvents include deuterated chloroform (B151607) (CDCl₃), deuterium (B1214612) oxide (D₂O), and deuterated acetone (B3395972) (acetone-d₆).[6]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

3.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Place a second salt plate on top to create a thin liquid film between the plates.[8]

-

Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.

3.2.2. Data Acquisition

-

Place the sample holder (with the salt plates or the ATR crystal) into the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.

3.2.3. Data Processing

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the peak positions with known functional group frequencies.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[9]

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution if any particulates are present.

3.3.2. Data Acquisition

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).

-

Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

3.3.3. Data Processing

-

Generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 3. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 4. This compound(29943-42-8) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to Tetrahydro-4H-pyran-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structural features and reactivity make it an important intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its current and potential applications in drug discovery and development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group.

Tabulated Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 166-166.5 °C (lit.) | [4] |

| 107-110 °C / 1 mmHg (lit.) | [4] | |

| 184 °C / 11 mmHg (lit.) | [4] | |

| Density | 1.084 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.452 (lit.) | [4] |

| Flash Point | 55 °C (closed cup) | |

| Solubility | Miscible with water. Soluble in organic solvents. | [1][5] |

| CAS Number | 29943-42-8 | [3] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

The IR spectrum indicates the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not explicitly available in search results | C=O stretch | |

| Data not explicitly available in search results | C-O-C stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Fragmentation |

| 100 | Data not explicitly available in search results | [M]⁺ |

| Data not explicitly available in search results |

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound has been developed, starting from commercially available 3-buten-1-ol.[6] This process involves a Prins reaction followed by oxidation.

Experimental Workflow: Pilot Plant Synthesis

Caption: Pilot plant synthesis of this compound.

Methodology:

-

Prins Reaction: 3-Buten-1-ol is reacted with formaldehyde in the presence of an acid catalyst to yield tetrahydro-2H-pyran-4-ol.[6]

-

Oxidation: The resulting alcohol is oxidized to the corresponding ketone, this compound. A common oxidizing agent for this step is trichloroisocyanuric acid (TCCA) in the presence of pyridine.[6]

-

Purification: The crude product is purified by fractional distillation under vacuum to yield the final product with high purity.[6]

An alternative synthesis route involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577).[7]

Experimental Workflow: Synthesis from 3-Chloropropionyl Chloride

Caption: Synthesis from 3-Chloropropionyl Chloride and Ethylene.

Methodology:

-

Reaction: 3-Chloropropionyl chloride and ethylene are reacted in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 1,5-dichloro-3-pentanone.[7]

-

Cyclization: The intermediate is then treated with water under basic conditions to facilitate cyclization to this compound.[6]

-

Purification: Due to its high water solubility, the product is extracted multiple times with a suitable organic solvent (e.g., CH₂Cl₂) followed by distillation.[6]

Purification

Vacuum Distillation: A common method for purifying this compound is vacuum distillation. This technique is particularly useful for compounds with high boiling points, as it allows for distillation at a lower temperature, thus preventing potential degradation of the product.

General Procedure:

-

The crude this compound is placed in a round-bottom flask suitable for distillation.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

A vacuum is applied to the system, and the pressure is gradually lowered to the desired level.

-

The flask is gently heated, and the fraction that distills at the expected boiling point under the applied vacuum is collected.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for determining the purity of this compound and identifying any potential impurities.

General GC-MS Workflow

Caption: General workflow for GC-MS analysis.

Methodology: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component, allowing for identification and quantification.

Applications in Drug Development

The tetrahydropyran-4-one moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.

Building Block for Bioactive Molecules

This compound is a key starting material for the synthesis of various derivatives with potential therapeutic applications. The 4H-pyran scaffold has been associated with several biological activities, including:

-

Antiviral: Derivatives have shown activity against the influenza virus.[8] While the exact mechanism for this compound itself is not fully elucidated, related compounds have been shown to inhibit viral neuraminidase.

-

Anticancer: The 4H-pyran motif is found in compounds that exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

-

Antibacterial and Antioxidant: Various substituted 4H-pyran derivatives have demonstrated antibacterial and antioxidant properties.

Signaling Pathway Interactions

Hypothesized Role in Cell Cycle Regulation

Caption: Hypothesized role of derivatives in the cell cycle pathway.

This diagram illustrates that derivatives synthesized from this compound may inhibit the CDK2/Cyclin E complex, thereby blocking the transition from the G1 to the S phase of the cell cycle and ultimately inhibiting cell proliferation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]

-

Pictogram: GHS02 (Flammable)

-

Signal Word: Warning

-

Hazard Statement: H226 (Flammable liquid and vapor)

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Storage: Store in a cool, well-ventilated area away from incompatible substances.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its physical and chemical properties are well-characterized, and scalable synthesis routes have been established. The presence of the tetrahydropyran-4-one scaffold in numerous bioactive compounds underscores its importance for the development of new therapeutics. Further research into its biological mechanisms of action and the exploration of novel derivatives will continue to expand its utility in the scientific and pharmaceutical industries.

References

- 1. This compound CAS 29943-42-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 29943-42-8 [chemicalbook.com]

- 3. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 四氢吡喃酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. This compound: properties and applications_Chemicalbook [chemicalbook.com]

Stability and Degradation of Tetrahydro-4H-pyran-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Tetrahydro-4H-pyran-4-one, a versatile building block in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document summarizes known stability information, outlines detailed experimental protocols for forced degradation studies, and discusses analytical methodologies for monitoring degradation.

Overview of Chemical Stability

This compound is a cyclic ketone that is generally stable under normal storage conditions.[1][2] However, its stability can be compromised by exposure to various environmental factors, including heat, light, and oxidizing agents.[1][2] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] Such studies are a regulatory requirement for new drug substances and products to ensure the development of stability-indicating analytical methods.[3]

Table 1: Summary of Known Stability of this compound

| Condition | Stability Profile | Potential Degradation Products |

| Normal Storage | Generally stable in a cool, dry, and well-ventilated area away from incompatible substances.[5] | Not applicable under recommended conditions. |

| Acidic | Expected to be susceptible to degradation, particularly at elevated temperatures. The ether linkage and ketone functionality may be targeted. | Ring-opening products, products of hydrolysis. (Hypothesized) |

| Alkaline | Potentially susceptible to base-catalyzed degradation reactions. | Products of aldol (B89426) condensation or other base-catalyzed reactions. (Hypothesized) |

| Oxidative | Known to degrade in the presence of oxidizing agents.[1][2] A study on the related 4-methyltetrahydropyran (4-MeTHP) showed degradation initiated by C-H abstraction, leading to oxidized products at various positions or C-C bond cleavage.[6] | Oxidized pyranones, ring-opened products (e.g., dicarboxylic acids). (Hypothesized based on related compounds)[6][7] |

| Thermal | Degradation is expected at elevated temperatures.[1][5] Thermal decomposition of heterocyclic compounds often involves radical mechanisms.[8] | Fragmentation products, smaller volatile molecules. (Hypothesized) |

| Photolytic | Susceptible to degradation upon exposure to light.[1][2] Photostability testing is crucial to determine appropriate packaging.[9][10][11] | Photorearrangement products, radical-mediated degradation products. (Hypothesized) |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a compound to identify its likely degradation products and pathways. The following are detailed methodologies for conducting forced degradation studies on this compound, based on general pharmaceutical guidelines.[3][4]

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Acidic and Alkaline Hydrolysis

Objective: To assess the stability of this compound in acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Water bath or oven

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

For alkaline hydrolysis, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Prepare control samples containing only the drug in the solvent and blank solutions of the acidic and basic media.

-

Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it (for acid-stressed samples with NaOH, for base-stressed with HCl), and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating method.

Oxidative Degradation

Objective: To evaluate the susceptibility of this compound to oxidation.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂), 3% and 30% (v/v)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL).

-

In separate vials, mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂.

-

Prepare a control sample of the drug in the solvent and a blank solution of the peroxide.

-

Store the vials at room temperature, protected from light, for a defined period.

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

-

Analyze the samples using a validated stability-indicating method.

Thermal Degradation

Objective: To assess the stability of this compound at elevated temperatures.

Materials:

-

This compound (solid and in solution)

-

Oven with controlled temperature and humidity

Protocol:

-

For solid-state studies, place a known amount of this compound in a suitable container.

-

For solution-state studies, prepare a solution of known concentration.

-

Expose the samples to elevated temperatures (e.g., 60 °C, 80 °C) with and without humidity control for a defined period.

-

At each time point, for the solid sample, dissolve a known amount in a suitable solvent. For the solution sample, take an aliquot.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating method.

Photolytic Degradation

Objective: To determine the photosensitivity of this compound.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)[9]

-

Quartz or other transparent containers

-

Dark control samples wrapped in aluminum foil

Protocol:

-

Place solid or solution samples in transparent containers. Prepare corresponding dark control samples.

-

Expose the samples in the photostability chamber to a specified light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[11]

-

At the end of the exposure period, prepare the samples for analysis as described in the thermal degradation protocol.

-

Analyze both the exposed and dark control samples using a validated stability-indicating method.

Hypothetical Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, hypothetical pathways can be proposed based on the chemistry of related cyclic ketones and ethers.[6][7]

Oxidative Degradation Pathway

Oxidative degradation could be initiated by radical abstraction of a hydrogen atom, particularly at the carbons alpha to the ether oxygen, which are activated.

References

- 1. researchgate.net [researchgate.net]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 4H-PYRAN-4-ONE(108-97-4) 1H NMR [m.chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. SOP for Conducting Photostability Testing of Drug Products – StabilityStudies.in [stabilitystudies.in]

- 11. pharmatutor.org [pharmatutor.org]

Solubility of Tetrahydro-4H-pyran-4-one in organic solvents and water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Tetrahydro-4H-pyran-4-one in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile ketone in their work.

Core Solubility Data

This compound, a colorless to pale yellow liquid, is a cyclic ketone and an important intermediate in organic synthesis.[1] Its solubility is a critical parameter for its application in various chemical reactions and formulations. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation |

| Water | H₂O | 18.02 | 25 | Miscible | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL | [4] |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble | [1] |

| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Not Specified | Soluble | [1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful design of chemical processes and formulations. The following are detailed methodologies for key experiments to determine the solubility of a liquid compound like this compound.

Isothermal Saturation Method (for Solid Solutes, adapted for Liquid)

This method is a standard technique for determining the equilibrium solubility of a compound in a given solvent. While typically used for solids, the principle can be adapted for liquid solutes where miscibility is not already established.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The container is placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After reaching equilibrium, the mixture is allowed to stand undisturbed at the same temperature to allow for phase separation. If an emulsion forms, the mixture is centrifuged at a high speed to separate the layers.

-

A known volume of the supernatant (the solvent layer saturated with the solute) is carefully withdrawn using a pipette.

-

The withdrawn sample is diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

The concentration of this compound in the diluted sample is determined using a calibrated GC or HPLC method.

-

The solubility is then calculated and can be expressed in various units such as g/100 mL, mol/L, or mg/mL.

Gravimetric Method (for Non-Volatile Solutes, adapted for this context)

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent. This method is most suitable for non-volatile solutes, but can be adapted with care for moderately volatile compounds like this compound by minimizing evaporation during handling.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatic bath

-

Sealed vials

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

A saturated solution is prepared using the isothermal saturation method as described above.

-

A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the dish at a controlled temperature. For organic solvents, this should be done in a fume hood. For water, a drying oven at a temperature below the boiling point of this compound (166-166.5 °C) can be used.

-

The dish containing the residue (this compound) is then dried to a constant weight in an oven at a temperature that will not cause decomposition or significant volatilization of the solute.

-

The mass of the residue is determined by subtracting the initial weight of the evaporating dish.

-

The solubility is calculated as the mass of the solute per mass or volume of the solvent.

Synthesis Workflow of this compound

This compound is a key intermediate in many synthetic pathways.[5] The following diagram illustrates a common synthetic route.

Caption: A simplified workflow for the synthesis of this compound.

This technical guide provides essential information on the solubility of this compound, along with detailed experimental protocols for its determination. The provided synthesis workflow offers insight into its production. This compilation of data and methodologies aims to support and facilitate the work of researchers and professionals in the chemical and pharmaceutical industries.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Tetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of Tetrahydro-4H-pyran-4-one, a key building block in the pharmaceutical industry. The following sections outline two distinct and scalable synthetic routes, complete with experimental procedures, quantitative data, and process flow diagrams to facilitate a comprehensive understanding and implementation in an industrial setting.

Introduction

This compound is a versatile heterocyclic ketone widely utilized as a synthetic intermediate in the preparation of numerous active pharmaceutical ingredients (APIs). Its deceptively simple structure presents significant synthetic challenges, particularly when considering scalability, cost-effectiveness, and environmental impact. This document details two robust methods for its industrial-scale production.

Method 1: Two-Step Synthesis via Dichloropentanone

This scalable approach involves the synthesis of 1,5-dichloro-3-pentanone followed by a cyclization reaction. This method has been successfully scaled to produce over 20 kg of the target compound.[1][2][3]

Experimental Protocol

Step 1: Synthesis of 1,5-dichloro-3-pentanone

-

To a reaction vessel, add 3-chloropropionyl chloride and aluminum trichloride.

-

While stirring, introduce ethylene (B1197577) gas, maintaining the reaction temperature below 10°C.

-

After the addition of ethylene is complete, allow the reaction to incubate for 2 hours.

-

In a separate vessel, prepare a solution of water and hydrochloric acid and cool it to 0°C.

-

Transfer the reaction mixture from the first step into the acidic water solution.

-

Stir the resulting mixture and then allow the layers to separate.

-

Collect the organic layer containing 1,5-dichloro-3-pentanone.

Step 2: Synthesis of this compound

-

To a reaction vessel, add water, phosphoric acid, and sodium dihydrogen phosphate.

-

Heat the mixture to reflux.

-

Slowly add the 1,5-dichloro-3-pentanone obtained from the previous step.

-

After the addition is complete, continue to heat at reflux for 3 hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield the final this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Materials | 3-chloropropionyl chloride, ethylene, aluminum trichloride | [4] |

| Intermediate | 1,5-dichloro-3-pentanone | [1][4] |

| Final Product Yield | 45% (overall) | [5] |

| Product Purity | High (after vacuum distillation) | [4] |

| Scale | >20 kg | [1][2][3] |

Process Workflow

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Ruthenium-Catalyzed Oxidation